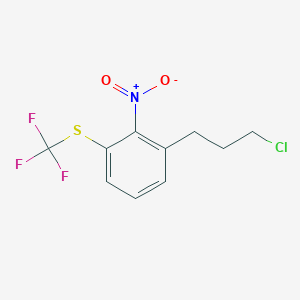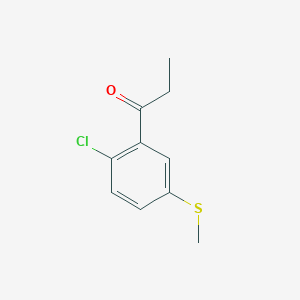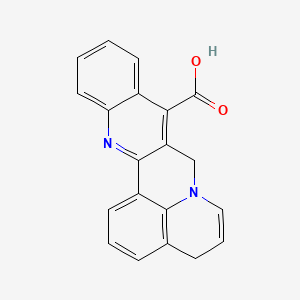
4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is known for its diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of 2-aminoquinoline derivatives under specific conditions to form the naphthyridine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions: 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
科学的研究の応用
4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including antimicrobial and anti-inflammatory treatments.
作用機序
The mechanism of action of 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
1,6-Naphthyridine: Shares a similar core structure but lacks the additional fused rings present in 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid.
Quinoline: Another nitrogen-containing heterocycle with a simpler structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Uniqueness: this compound is unique due to its complex fused-ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
101077-40-1 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
3,13-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,14,17(21),18-nonaene-10-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)17-13-7-1-2-9-16(13)21-18-14-8-3-5-12-6-4-10-22(19(12)14)11-15(17)18/h1-5,7-10H,6,11H2,(H,23,24) |
InChIキー |
DYUYBNKWDQSFAP-UHFFFAOYSA-N |
正規SMILES |
C1C=CN2CC3=C(C4=CC=CC=C4N=C3C5=CC=CC1=C52)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


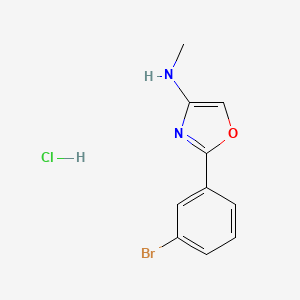

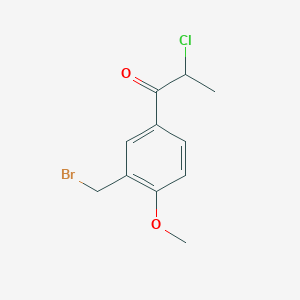
![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
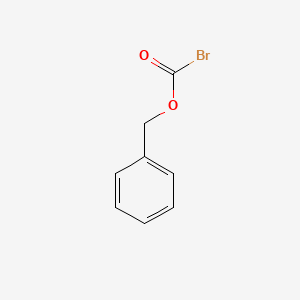
![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)
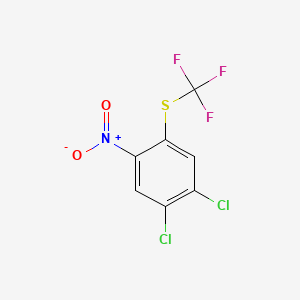
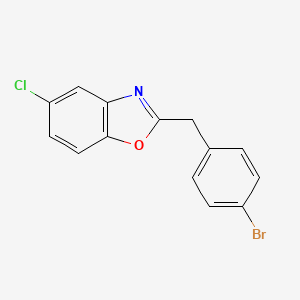
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
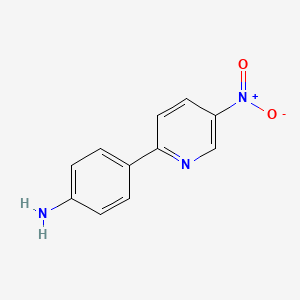
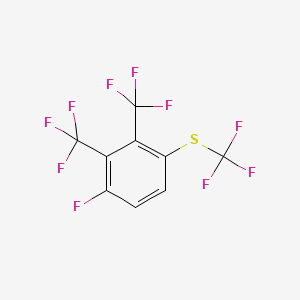
![3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
